N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide
Description
N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to an azetidine ring and a methanesulfonamide group. The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized for its role in kinase inhibition and medicinal chemistry applications due to its ability to mimic purine bases . The methanesulfonamide moiety improves solubility and may modulate pharmacokinetic properties, such as metabolic stability .
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via condensation reactions of aminopyrazoles with nitriles or formamide .
- Step 2: Functionalization of the azetidine ring via nucleophilic substitution or cross-coupling reactions .
- Step 3: Introduction of the methanesulfonamide group through sulfonylation of a secondary amine .
Properties
IUPAC Name |
N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-16(20(2,18)19)4-8-5-17(6-8)11-9-3-14-15-10(9)12-7-13-11/h3,7-8H,4-6H2,1-2H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJYNUOLFDDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to the induction of apoptosis, effectively killing cancer cells.
Biological Activity
N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure involving a pyrazolo[3,4-d]pyrimidine moiety, which is known for its role in various biological activities. The IUPAC name reflects its intricate design:
IUPAC Name: this compound
Molecular Formula: C12H15N5O2S
Molecular Weight: 283.34 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, derivatives have shown promising antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values for these compounds indicate their efficacy:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Sorafenib | A549 | 2.12 ± 0.18 |
| Target Compound | A549 | 2.39 ± 0.10 |
| Target Compound | HCT116 | 3.90 ± 0.33 |
The above data suggests that the target compound exhibits comparable potency to established anticancer agents like Sorafenib .
The mechanism of action for this compound involves the inhibition of key pathways in cancer cell proliferation. Specifically, it targets the Raf/MEK/ERK signaling pathway, which is crucial for cell growth and survival. In silico studies have indicated that the compound forms hydrogen bonds with amino acid residues in the BRAF protein, enhancing its inhibitory effects on tumor growth .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
- Cell Viability Assays: Using the MTT assay, researchers assessed the viability of cancer cells after treatment with varying concentrations of the compound.
- Apoptosis Induction: Flow cytometry was employed to measure apoptosis levels in treated cells, indicating that the compound promotes programmed cell death in cancer cells.
In Vivo Studies
In vivo studies using murine models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups. These findings suggest that this compound has potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds sharing the pyrazolo[3,4-d]pyrimidine core but differing in substituents are summarized below:
Key Observations :
Substituent Effects on Physicochemical Properties
Methanesulfonamide vs. Aryl Groups
- Solubility : Methanesulfonamide groups enhance aqueous solubility compared to lipophilic aryl substituents (e.g., in compounds), which may improve bioavailability .
- Binding Affinity : Arylurea groups (e.g., in 1n–1s) facilitate π-π stacking interactions with kinase ATP-binding pockets, whereas methanesulfonamide may engage in hydrogen bonding with polar residues .
Azetidine vs. Piperidine Rings
- Synthetic Accessibility : Azetidine functionalization often requires specialized reagents, whereas piperidine derivatives are more straightforward to synthesize .
Kinase Inhibition
- Target Compound : Likely targets kinases (e.g., RAF, JAK) due to structural similarity to pan-RAF inhibitors in and kinase inhibitors in .
- Compounds: Demonstrated pan-RAF inhibition with IC₅₀ values in the nanomolar range, attributed to arylurea substituents .
- Compound (Example 56) : Inhibits kinases via chromen-2-yl and sulfonamide groups, with a mass of 603.0 Da .
Anti-inflammatory Activity
Data Tables
Table 1: Structural and Physical Properties of Pyrazolo[3,4-d]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
